Cas no 941244-16-2 (1-3-(5-{(4-nitrophenyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonylazepane)

1-3-(5-{(4-nitrophenyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonylazepane 化学的及び物理的性質
名前と識別子
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- 2-[3-(azepan-1-ylsulfonyl)phenyl]-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole
- 1-3-(5-{(4-nitrophenyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonylazepane
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- インチ: 1S/C21H22N4O5S2/c26-25(27)18-10-8-16(9-11-18)15-31-21-23-22-20(30-21)17-6-5-7-19(14-17)32(28,29)24-12-3-1-2-4-13-24/h5-11,14H,1-4,12-13,15H2
- InChIKey: KZKQTMSOHAKURG-UHFFFAOYSA-N
- SMILES: O1C(SCC2=CC=C([N+]([O-])=O)C=C2)=NN=C1C1=CC=CC(S(N2CCCCCC2)(=O)=O)=C1
1-3-(5-{(4-nitrophenyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonylazepane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3301-0087-20mg |
1-[3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]azepane |
941244-16-2 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3301-0087-75mg |
1-[3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]azepane |
941244-16-2 | 90%+ | 75mg |
$208.0 | 2023-04-26 | |
Life Chemicals | F3301-0087-10mg |
1-[3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]azepane |
941244-16-2 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3301-0087-50mg |
1-[3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]azepane |
941244-16-2 | 90%+ | 50mg |
$160.0 | 2023-04-26 | |
Life Chemicals | F3301-0087-15mg |
1-[3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]azepane |
941244-16-2 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3301-0087-1mg |
1-[3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]azepane |
941244-16-2 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3301-0087-2mg |
1-[3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]azepane |
941244-16-2 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3301-0087-3mg |
1-[3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]azepane |
941244-16-2 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3301-0087-30mg |
1-[3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]azepane |
941244-16-2 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3301-0087-40mg |
1-[3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]azepane |
941244-16-2 | 90%+ | 40mg |
$140.0 | 2023-04-26 |
1-3-(5-{(4-nitrophenyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonylazepane 関連文献
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
1-3-(5-{(4-nitrophenyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonylazepaneに関する追加情報
Chemical Profile of 1-3-(5-{(4-nitrophenyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonylazepane (CAS No. 941244-16-2)
The compound 1-3-(5-{(4-nitrophenyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonylazepane, identified by its CAS number 941244-16-2, represents a sophisticated molecular entity with significant potential in the realm of pharmaceutical chemistry. This compound belongs to a class of heterocyclic sulfonamides, characterized by its intricate structural framework comprising fused rings and functionalized aromatic groups. The presence of a 1,3,4-oxadiazole core linked to a benzenesulfonylazepane moiety introduces unique electronic and steric properties that make it a compelling candidate for further investigation in medicinal chemistry.
Recent advancements in drug discovery have highlighted the importance of multivariate scaffolds that can modulate multiple biological targets simultaneously. The structural features of 1-3-(5-{(4-nitrophenyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonylazepane align well with this trend, as the combination of an oxadiazole ring and a sulfonylazepane group provides a versatile platform for designing molecules with enhanced pharmacological activity. The nitrophenylmethylsulfanyl substituent at the 5-position of the oxadiazole ring further contributes to the compound's complexity, offering opportunities for fine-tuning its interactions with biological receptors.
In the context of contemporary pharmaceutical research, sulfonamide derivatives have garnered considerable attention due to their broad spectrum of biological activities. These compounds are frequently explored for their potential as antimicrobial agents, anti-inflammatory drugs, and kinase inhibitors. The benzenesulfonylazepane moiety in this molecule introduces a sulfonyl group, which is known to enhance binding affinity and metabolic stability. This feature is particularly relevant in the development of small-molecule drugs that require prolonged bioavailability and sustained therapeutic effects.
The 1,3,4-oxadiazole core is another key structural element that has been extensively studied in medicinal chemistry. Oxadiazoles are heterocyclic compounds known for their stability and ability to engage in hydrogen bonding interactions with biological targets. In particular, derivatives of this scaffold have shown promise as antiviral and anticancer agents. The incorporation of an oxadiazole ring into the molecular structure of 1-3-(5-{(4-nitrophenyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonylazepane suggests that it may exhibit similar pharmacological properties while also benefiting from the additional pharmacophoric elements provided by the benzenesulfonylazepane group.
One of the most striking aspects of this compound is its potential for modulating central nervous system (CNS) activity. Azepane derivatives are known to interact with various neurotransmitter systems, making them valuable candidates for treating neurological disorders such as epilepsy and depression. The presence of a sulfonyl group in the azepane ring further enhances its ability to penetrate the blood-brain barrier and exert therapeutic effects within the CNS. This makes 1-3-(5-{(4-nitrophenyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonylazepane an attractive candidate for further exploration in this therapeutic area.
From a synthetic chemistry perspective, the preparation of this compound involves multiple steps that showcase advanced organic synthesis techniques. The introduction of the nitrophenylmethylsulfanyl group requires careful control over reaction conditions to ensure high yield and purity. Additionally, the coupling between the oxadiazole and benzenesulfonylazepane moieties necessitates sophisticated coupling reactions such as palladium-catalyzed cross-coupling or nucleophilic substitution strategies. These synthetic challenges highlight the compound's complexity but also underscore its synthetic elegance and feasibility for further derivatization.
The pharmacokinetic profile of 1-3-(5-{(4-nitrophenyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonylazepane is another critical aspect that warrants investigation. The compound's molecular weight and lipophilicity will influence its absorption, distribution, metabolism, and excretion (ADME) properties. Computational modeling techniques such as molecular dynamics simulations and quantum mechanics calculations can provide valuable insights into how this molecule behaves within biological systems. These studies can help predict its bioavailability and potential side effects before costly experimental trials are conducted.
In conclusion,1-3-(5-{(4-nitrophenyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonylazepane (CAS No. 941244-16-2) represents a structurally complex and pharmacologically promising molecule with significant potential in drug discovery. Its unique combination of heterocyclic scaffolds and functionalized aromatic groups positions it as a valuable candidate for further investigation across multiple therapeutic areas. As research continues to uncover new applications for sulfonamide derivatives and oxadiazole-based compounds,this molecule is likely to play an important role in shaping future developments in medicinal chemistry.
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